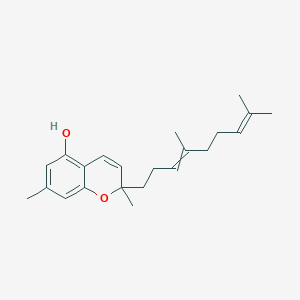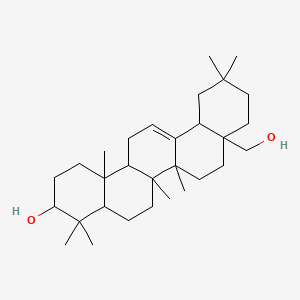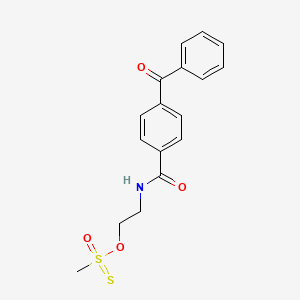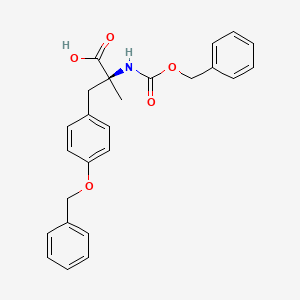![molecular formula C28H51N9O7 B13401966 acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide](/img/structure/B13401966.png)
acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide is a complex organic compound that features multiple amino acid residues and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide typically involves the stepwise assembly of its constituent amino acids and functional groups. The process may include:
Peptide Bond Formation: This involves the condensation reaction between the carboxyl group of one amino acid and the amino group of another, forming a peptide bond and releasing a molecule of water.
Protection and Deprotection Steps: To ensure selective reactions, protecting groups may be used to temporarily mask reactive sites on the amino acids.
Coupling Reagents: Commonly used reagents for peptide bond formation include carbodiimides (e.g., DCC) and uronium salts (e.g., HATU).
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can efficiently carry out the repetitive steps of amino acid coupling, protection, and deprotection. These machines can handle large-scale synthesis with high precision and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol groups in cysteine residues can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) for oxidation reactions.
Reducing Agents: Dithiothreitol (DTT) for reduction reactions.
Coupling Reagents: DCC and HATU for peptide bond formation.
Major Products Formed
The major products of these reactions include peptides with specific sequences and structures, which can further assemble into larger proteins or functional biomolecules .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules and studying peptide bond formation .
Biology
In biological research, it can serve as a model compound for studying protein folding, stability, and interactions .
Medicine
Industry
In the industrial sector, it can be used in the production of biocompatible materials and as a component in biochemical assays .
Mechanism of Action
The mechanism of action of acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide
- Acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(butanoylamino)butanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanamide
Uniqueness
The uniqueness of this compound lies in its specific sequence of amino acids and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H51N9O7 |
|---|---|
Molecular Weight |
625.8 g/mol |
IUPAC Name |
acetic acid;6-amino-2-[[2-[[2-[[6-amino-2-(hexanoylamino)hexanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanamide |
InChI |
InChI=1S/C26H47N9O5.C2H4O2/c1-2-3-4-11-22(36)33-20(10-6-8-13-28)25(39)31-16-23(37)34-21(14-18-15-30-17-32-18)26(40)35-19(24(29)38)9-5-7-12-27;1-2(3)4/h15,17,19-21H,2-14,16,27-28H2,1H3,(H2,29,38)(H,30,32)(H,31,39)(H,33,36)(H,34,37)(H,35,40);1H3,(H,3,4) |
InChI Key |
UAAVFMYNDSZDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




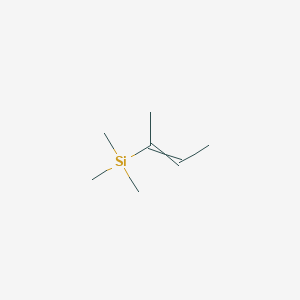
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
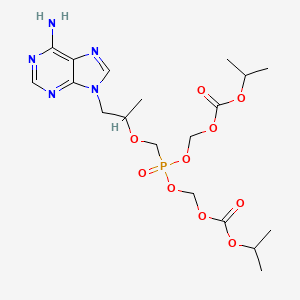
![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)
![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)
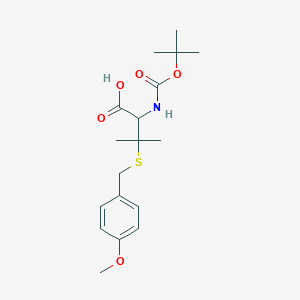
![methyl (1S,4aS,7aS)-7-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13401939.png)
